Cholylsarcosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93790-70-6 | |
| Record name | Cholylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLYLSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Cholylsarcosine
Classical and Contemporary Synthetic Routes to Cholylsarcosine
This compound, a synthetic N-acyl conjugate of cholic acid and sarcosine (B1681465) (N-methylglycine), is primarily synthesized through the formation of an amide bond between the carboxylic acid group of cholic acid and the amino group of sarcosine. This process has been adapted for both standard chemical synthesis and specialized applications like radiosynthesis for medical imaging.
Carbodiimide-Mediated Coupling Approaches for this compound Synthesis
The conventional synthesis of this compound relies on carbodiimide-mediated coupling reactions. These methods activate the carboxylic acid of cholic acid to facilitate nucleophilic attack by the sarcosine amine.
A common protocol involves dissolving cholic acid in a polar aprotic solvent like dimethylsulfoxide (DMSO). nih.gov Sarcosine methyl ester hydrochloride and a base, such as 1,2,2,6,6-pentamethylpiperidine, are then added. nih.gov A coupling agent, for instance, diethyl cyanophosphonate, is introduced to promote the formation of the amide bond, often with gentle heating. nih.gov
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used as coupling agents. peptide.comwikipedia.org The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the desired amide. wikipedia.org Additives such as N-hydroxybenzotriazole (HOBt) or OxymaPure can be included to improve yields and minimize side reactions like racemization. peptide.comorgsyn.org The choice between carbodiimides often depends on the solubility of the resulting urea (B33335) byproduct; for example, dicyclohexylurea (DCU) formed from DCC is largely insoluble, facilitating its removal by filtration in solution-phase synthesis. peptide.com
A notable characteristic of this compound is the existence of cis and trans isomers around the amide bond due to the steric hindrance from the methyl group on sarcosine. jci.org This contrasts with cholylglycine, which exists solely in the trans conformation. Nuclear Magnetic Resonance (NMR) studies have shown that this compound exists as a nearly equimolar mixture of these two geometric isomers in aqueous solution. jci.org
Radiosynthesis of Isotope-Tagged this compound for Mechanistic Studies (e.g., [11C]-Cholylsarcosine)
For in vivo mechanistic studies, particularly in positron emission tomography (PET), this compound has been labeled with the radioisotope carbon-11 (B1219553) ([11C]). nih.govresearchgate.netnih.gov This allows for non-invasive imaging and quantification of its transport and metabolism. cambridge.org The radiosynthesis of [N-methyl-11C]this compound is a multi-step process designed to be rapid due to the short half-life of 11C (approximately 20.4 minutes).
The established three-step radiosynthesis is as follows:
[11C]-Methylation of Glycine (B1666218) Methyl Ester : The synthesis begins with the reaction of glycine methyl ester hydrochloride with [11C]methyl iodide. nih.govresearchgate.net This reaction is carried out in the presence of a base, 1,2,2,6,6-pentamethylpiperidine (PMP), in dimethylsulfoxide (DMSO) to produce [N-methyl-11C]glycine methyl ester. nih.govresearchgate.net
Conjugation with Cholic Acid : The resulting radiolabeled glycine derivative is then coupled with cholic acid. nih.govresearchgate.net This amide bond formation is facilitated by a coupling agent, diethyl cyanophosphonate (DEPC), in DMSO at an elevated temperature (e.g., 60°C). nih.govresearchgate.net This step yields [N-methyl-11C]this compound methyl ester. nih.gov
Deprotection : The final step is the hydrolysis of the methyl ester group. nih.govresearchgate.net This is typically achieved using an aqueous solution of sodium hydroxide (B78521) to yield the final product, [N-methyl-11C]this compound. nih.govresearchgate.net
This radiosynthesis method has been shown to be reproducible, providing [11C]this compound with high radiochemical purity (>99%). nih.govresearchgate.netnih.gov The total synthesis time is approximately 40 minutes, with a decay-corrected radiochemical yield of about 13% ± 3%. nih.govresearchgate.netnih.gov Studies in pigs have demonstrated the in vivo stability of [11C]this compound, with no detectable radioactive metabolites in plasma or bile for up to 90 minutes after administration. nih.govresearchgate.netnih.gov
| Parameter | Value | Source(s) |
| Starting Material | Glycine methyl ester hydrochloride, [11C]methyl iodide | nih.govresearchgate.net |
| Key Reagents | 1,2,2,6,6-pentamethylpiperidine (PMP), Cholic acid, Diethyl cyanophosphonate (DEPC), Sodium hydroxide | nih.govresearchgate.net |
| Radiochemical Yield | 13% ± 3% (decay-corrected) | nih.govresearchgate.netnih.gov |
| Radiochemical Purity | >99% | nih.govresearchgate.netnih.gov |
| Total Synthesis Time | ~40 minutes | nih.gov |
| Molar Activity | 0.5–1.0 µg/mL in final formulation |
Enantioselective and Stereoselective Synthesis Approaches for this compound and its Analogs
The synthesis of this compound itself does not typically require enantioselective or stereoselective strategies beyond the use of the naturally occurring cholic acid, which possesses a defined stereochemistry. However, the principles of stereoselective synthesis are crucial when creating analogs of this compound with modified stereocenters or introducing new chiral elements. iupac.orgamazon.com
Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereoisomer) in a greater amount than others. iupac.org This is particularly important in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities and toxicological profiles. amazon.com
While specific examples of the enantioselective synthesis of this compound are not prevalent in the literature, the synthesis of its analogs often involves stereocontrolled reactions. For instance, the modification of hydroxyl groups on the steroid nucleus of cholic acid to create new analogs would necessitate stereoselective methods to control the configuration of these new chiral centers. researchgate.net Such strategies might include the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. amazon.comrsc.org The goal of these syntheses is to explore how changes in the three-dimensional structure of the bile acid analog affect its interaction with biological targets like the farnesoid X receptor (FXR). researchgate.net
Derivatization Strategies for Functionalizing the this compound Scaffold
Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Investigations
The development of novel this compound derivatives is driven by the need to understand the relationship between the molecule's structure and its biological activity (Structure-Activity Relationship, SAR). rsc.org These studies involve systematically modifying different parts of the this compound scaffold and evaluating the impact of these changes on its properties.
Modifications can be made to several parts of the molecule:
The Steroid Nucleus : Altering the number, position, or orientation of the hydroxyl groups on the cholic acid backbone can significantly impact the hydrophilicity and biological activity of the resulting derivative. researchgate.net
The Side Chain : Changes to the sarcosine portion of the molecule or its linkage to the steroid nucleus can influence its resistance to metabolic enzymes and its transport characteristics. nih.gov
The synthesis of these derivatives often employs standard organic chemistry reactions. For example, new analogs with reversed amide bonds have been synthesized to probe the structural requirements for biological activity. dntb.gov.ua The goal of these SAR studies is to develop new bile acid analogs with improved properties, such as enhanced efficacy, reduced toxicity, or selective activation of specific receptors. grafiati.comnih.gov For example, this compound itself is a derivative of cholic acid designed to be resistant to deconjugation and dehydroxylation by intestinal bacteria. nih.gov This property makes it a useful tool for studying the direct effects of a conjugated bile acid on physiological processes. nih.gov
Purification and Purity Assessment Methodologies for Synthesized this compound
The purification and assessment of purity are critical steps in the synthesis of this compound, especially for its radiolabeled form intended for in vivo use. nih.gov
Purification: For non-radiolabeled this compound, recrystallization is a common method for purification. Using a mixture of solvents like ethanol (B145695) and water can yield the compound with a chemical purity greater than 95%.
In the case of [11C]this compound, purification is more complex and must be performed rapidly. High-performance liquid chromatography (HPLC) is the primary method used. nih.govresearchgate.net Specifically, preparative reverse-phase HPLC (RP-HPLC) is employed to separate the intermediate, [N-methyl-11C]this compound methyl ester, from unreacted precursors and other byproducts. nih.gov A C18 column is typically used with a mobile phase such as a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium phosphate). nih.govsnmjournals.org After the HPLC separation, the collected fraction containing the desired product is often passed through a solid-phase extraction cartridge, like a C18 Sep-Pak, to remove the HPLC solvents and formulate the final product in a sterile, injectable solution. nih.gov
Purity Assessment: The purity of the synthesized this compound is assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to determine the chemical and radiochemical purity. nih.govsnmjournals.org For [11C]this compound, a radiodetector is used in series with a standard detector (e.g., UV) to confirm that the radioactivity co-elutes with the non-radioactive this compound standard, ensuring a radiochemical purity of >99%. nih.govsnmjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the structural integrity of non-radioactive this compound. 1H-NMR can also be used to identify and quantify the ratio of the cis and trans isomers of the amide bond.
Mass Spectrometry (MS) : MS is used to verify the molecular weight of the synthesized compound, which is particularly important for isotopically labeled analogs like [11C]this compound to confirm the incorporation of the label.
| Technique | Purpose | Details | Source(s) |
| Preparative HPLC | Purification of [11C]this compound methyl ester | Waters-XTerra Prep RP18 column; acetonitrile/NaH2PO4 eluent | nih.gov |
| Solid-Phase Extraction | Final formulation | C18 cartridge to remove solvents | nih.gov |
| Recrystallization | Purification of non-radiolabeled this compound | Ethanol-water mixtures | |
| Analytical HPLC | Purity Assessment | Phenomenex Luna C18 column; UV and radiodetection | nih.govsnmjournals.org |
| NMR Spectroscopy | Structural Confirmation | 1H and 13C NMR for structure and isomer identification | |
| Mass Spectrometry | Molecular Weight Verification | Confirms mass and isotopic labeling |
Biochemical Pathways and Enzymatic/transport Interactions of Cholylsarcosine Mechanistic and Model System Focus
Cholylsarcosine Resistance to Biotransformation by Hepatic and Bacterial Enzymes
A defining feature of this compound is its stability within the enterohepatic circulation, where it largely evades the metabolic processes that modify endogenous bile acids. nih.govcapes.gov.br
This compound is notably resistant to both deconjugation and dehydroxylation by enzymes from the liver and the gut microbiota. nih.govcapes.gov.br In humans, the compound is not biotransformed by these enzymes. nih.gov While some minor deconjugation and dehydroxylation (without deconjugation) have been observed in rodent models with chronic feeding, it remains significantly less susceptible than natural bile acid conjugates like cholyltaurine. nih.gov The latter is readily deconjugated and dehydroxylated to form deoxycholic acid. nih.gov
The resistance of this compound stems from its chemical structure. The N-methylated peptide bond between cholic acid and sarcosine (B1681465) is not a substrate for the bile salt hydrolases (BSHs) produced by intestinal bacteria, which typically cleave the amide bond of glycine (B1666218) and taurine (B1682933) conjugates. researchgate.net This stability prevents the subsequent 7α-dehydroxylation of the cholic acid moiety by bacterial enzymes, a common fate for primary bile acids that leads to the formation of secondary bile acids. nih.gov
This compound Interactions with Specific Bile Acid Transport Proteins and Channels
This compound's journey through the enterohepatic circulation is mediated by the same transport proteins responsible for the movement of endogenous bile acids. nih.gov
The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter for the uptake of conjugated bile acids from the portal blood into hepatocytes. abdominalkey.commdpi.com Studies have indicated that this compound is a substrate for NTCP. nih.govabdominalkey.com The efficient and rapid uptake of this compound from the blood into the liver is a key step in its enterohepatic cycling. nih.gov Competitive inhibition studies with cholyltaurine have further demonstrated that this compound utilizes the same transport pathway, highlighting its role as a physiological analog for endogenous bile acids in this context. nih.gov
Following its secretion into bile and passage into the small intestine, this compound is efficiently reabsorbed in the terminal ileum. This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. nih.govwjgnet.com Research in rodent models has shown that this compound is well-absorbed from the ileum, with minimal absorption in the jejunum or colon. nih.gov The active transport of this compound by ASBT is a critical step for its return to the liver via the portal circulation, thus completing the enterohepatic loop. nih.gov Studies have shown that the absorption of this compound from the ileum is significantly greater than from the duodenum. capes.gov.brnih.gov
The Bile Salt Export Pump (BSEP), or ABCB11, is an ATP-dependent transporter located on the canalicular membrane of hepatocytes. It is the rate-limiting step for the secretion of bile salts into the bile. abdominalkey.comsci-hub.se this compound is actively secreted from hepatocytes into the bile canaliculi via BSEP. nih.gov The transhepatocellular transport of this compound is inhibited by cholyltaurine, indicating that both compounds compete for the same transport systems, including BSEP. nih.gov This efficient secretion against a steep concentration gradient underscores the role of BSEP in the biliary excretion of this compound. abdominalkey.com
While NTCP and BSEP are the principal transporters for the hepatic uptake and biliary excretion of this compound, respectively, other transporters may also play a role. nih.gov Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance Protein 2 (MRP2) have been suggested as potentially being involved in the transport of this compound. nih.gov In the intestine, after uptake by ASBT, the movement of bile acids across the enterocyte to the basolateral membrane is thought to be facilitated by the ileal bile acid-binding protein (IBABP). wjgnet.com The exit from the enterocyte into the portal blood is mediated by the heterodimeric organic solute transporter alpha and beta (OSTα/OSTβ). elsevier.es
Data Tables
Table 1: this compound Interaction with Key Bile Acid Transporters
| Transporter | Location | Function | Interaction with this compound | Reference |
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Uptake of bile acids from portal blood into the liver | Substrate; facilitates hepatic uptake | nih.govabdominalkey.com |
| ASBT (SLC10A2) | Apical membrane of enterocytes in the terminal ileum | Reabsorption of bile acids from the intestine | Substrate; facilitates intestinal reabsorption | nih.govwjgnet.comcapes.gov.brnih.gov |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Secretion of bile acids from the liver into bile | Substrate; facilitates biliary excretion | nih.govabdominalkey.com |
| OATPs | Basolateral membrane of hepatocytes | Uptake of various organic anions, including some bile acids | Potential involvement in hepatic uptake | nih.gov |
| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Secretion of various organic anions into bile | Potential involvement in biliary excretion | nih.gov |
| OSTα/OSTβ | Basolateral membrane of enterocytes | Efflux of bile acids from the intestine into portal blood | Likely involved in the final step of intestinal absorption | elsevier.es |
Table 2: Comparative Biotransformation of this compound and Cholyltaurine
| Compound | Deconjugation by Bacterial Enzymes | Dehydroxylation by Bacterial Enzymes | Primary Metabolites in Enterohepatic Circulation | Reference |
| This compound | Resistant | Resistant | Unmetabolized this compound | nih.govcapes.gov.brnih.gov |
| Cholyltaurine | Susceptible | Susceptible (after deconjugation) | Cholic Acid, Deoxycholic Acid | nih.gov |
Bile Salt Export Pump (BSEP) Mechanisms
This compound Influence on Hepatic Cholesterol and Bile Acid Synthesis in Model Organisms
This compound, a synthetic conjugated bile acid analog, demonstrates significant regulatory effects on the synthesis of hepatic cholesterol and bile acids in animal models. nih.gov It is structurally designed to resist both deconjugation by intestinal bacteria and dehydroxylation, making it a stable compound for studying the direct effects of a cholic acid conjugate. nih.govresearchgate.net
In studies using rats with biliary fistulas, continuous intraduodenal infusion of this compound resulted in its establishment as the predominant bile acid in bile. nih.gov This administration led to a marked suppression of the primary enzymes responsible for cholesterol and bile acid synthesis. nih.govcapes.gov.br Specifically, after 48 hours of infusion, this compound suppressed the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, by 65%. nih.govcapes.gov.br This suppression is comparable to, though slightly less potent than, that observed with the natural cholic acid conjugates, cholyltaurine (78% suppression) and cholylglycine (92% suppression). nih.gov
Furthermore, this compound also exerts control over cholesterol synthesis. It suppresses the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govcapes.gov.br This dual inhibitory action on both bile acid and cholesterol synthesis highlights its role as a signaling molecule in hepatic lipid metabolism, similar to endogenous bile acid conjugates. nih.gov These findings in rat models conclude that conjugated cholic acids, including the synthetic analog this compound, can directly suppress these crucial biosynthetic pathways without needing prior conversion to secondary bile acids like deoxycholate. nih.gov
Table 1: Effect of this compound and Natural Cholic Acid Conjugates on Hepatic Enzyme Activity in Rats
| Compound | Target Enzyme | % Suppression of Activity | Regulatory Level |
| This compound | Cholesterol 7α-hydroxylase (CYP7A1) | 65% | Gene Transcription |
| HMG-CoA Reductase | Suppressed | - | |
| Cholyltaurine | Cholesterol 7α-hydroxylase (CYP7A1) | 78% | Gene Transcription |
| HMG-CoA Reductase | Suppressed | - | |
| Cholylglycine | Cholesterol 7α-hydroxylase (CYP7A1) | 92% | - |
| HMG-CoA Reductase | Suppressed | - | |
| Data derived from studies on rats with biliary fistulas after 48 hours of continuous intraduodenal infusion. nih.govcapes.gov.br |
This compound in Cellular Homeostasis and Signaling Pathways (in vitro/cell line studies)
While detailed in vitro studies focusing specifically on this compound's role in cellular homeostasis and signaling pathways are not extensively documented in the provided search results, its actions in animal models provide strong inferences about its cellular functions. The regulation of gene transcription for enzymes like CYP7A1 points to its interaction with nuclear receptor signaling pathways, which are fundamental to cellular homeostasis. nih.govnih.gov Bile acids are known signaling molecules that interact with receptors like the farnesoid X receptor (FXR) to control metabolic pathways. nih.govresearchgate.net this compound's ability to suppress CYP7A1 transcription strongly suggests it participates in these signaling cascades. nih.gov
The maintenance of cellular homeostasis relies on a complex network of signaling pathways that regulate gene expression, cell growth, and metabolism. sigmaaldrich.com The interaction of bile acids with cellular machinery is a key part of maintaining liver and intestinal health. wur.nl In vitro models, such as three-dimensional cell cultures, are increasingly used to bridge the gap between simple monolayer cultures and complex in vivo systems, allowing for more accurate studies of cellular interactions and signaling in a controlled environment. mdpi.com Although specific data on this compound in such systems is not available, its behavior in whole-organism models suggests it would be an active signaling molecule in cultured hepatocytes, influencing metabolic gene expression. nih.govresearchgate.net
This compound has a pronounced effect on the secretion of lipids into the bile. nih.gov The secretion of bile salts themselves drives the secretion of phospholipids (B1166683) and cholesterol, which are crucial for the formation of mixed micelles that solubilize lipids. nih.gov This process is mediated by specific ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. researchgate.netnih.gov
In rat models, both short-term and long-term administration of this compound led to significant increases in bile flow and the biliary secretion of both cholesterol and phospholipids. nih.govcapes.gov.br This effect was found to be essentially identical to that of the naturally occurring conjugates, cholyltaurine and cholylglycine. nih.gov Studies in humans have further corroborated these findings, showing that this compound possesses choleretic (bile-flow-stimulating) activity similar to cholyltaurine. nih.gov Notably, in some human subjects, this compound induced a greater secretion of phospholipids and cholesterol compared to cholyltaurine. researchgate.netnih.gov
The mechanism for this involves the function of key transport proteins. Phospholipid secretion is primarily handled by the ABCB4 transporter (also known as MDR3), while cholesterol secretion into bile is regulated by the heterodimeric transporter ABCG5/ABCG8. researchgate.netnih.gov The bile salt export pump (BSEP or ABCB11) actively transports bile salts into the canaliculus, creating the osmotic gradient that drives bile flow and subsequent lipid secretion. nih.govphysiology.org The observation that this compound infusion increases phospholipid and cholesterol output indicates that it effectively stimulates this coordinated transport system. nih.gov
Table 2: Research Findings on this compound's Effect on Biliary Secretion in Animal and Human Models
| Model Organism | Finding | Implied Transporter Interaction |
| Rat | Similar increases in bile flow, cholesterol, and phospholipid secretion compared to natural cholyl conjugates. nih.gov | Stimulation of BSEP (ABCB11), ABCB4, and ABCG5/G8 activity. |
| Human | Choleretic activity similar to cholyltaurine. nih.gov | Stimulation of BSEP (ABCB11). |
| Human | Induced more phospholipid and cholesterol secretion than cholyltaurine in some subjects. researchgate.netnih.gov | Potentially greater stimulation of ABCB4 and ABCG5/G8 compared to cholyltaurine. |
Advanced Analytical Techniques for Cholylsarcosine Characterization and Detection
Chromatographic Separations of Cholylsarcosine and its Metabolites
Chromatographic techniques are fundamental for the separation and purification of this compound from complex biological matrices and for assessing its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the primary methods utilized.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography stands as a cornerstone for the quantitative analysis and purity assessment of this compound. nih.govnih.govbmj.com This technique offers high resolution and sensitivity, making it ideal for separating this compound from structurally similar bile acids and potential impurities. nih.govbmj.com
For instance, the radiochemical purity of [N-methyl-11C]this compound can be determined using an analytical HPLC system. A common setup involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov In one established method, a Phenomenex Luna C18 column is used with an isocratic mobile phase consisting of 30% acetonitrile (B52724) in 70 mM sodium dihydrogen phosphate (B84403) (NaH2PO4). Detection is typically carried out using a UV detector at a wavelength of 220 nm, which allows for the quantification of unreacted starting materials like cholic acid and sarcosine (B1681465) derivatives. For radiolabeled compounds like [N-methyl-11C]this compound, a radiodetector is used in conjunction with the UV detector to confirm the identity and purity of the labeled product. nih.gov The retention time for [N-methyl-11C]this compound under these conditions has been reported to be 3.4 minutes. nih.gov
The versatility of HPLC allows for its application in analyzing this compound in various contexts, from quality control of synthetic batches to the analysis of biological samples like gastric juice. bmj.com The development of robust HPLC methods is essential for ensuring the reliability of research findings and the quality of this compound used in further studies. bmj.comoup.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | Phenomenex Luna C18 | |
| Mobile Phase | 30% Acetonitrile in 70 mM NaH2PO4 | |
| Flow Rate | Isocratic | nih.gov |
| Detection | UV at 220 nm | |
| Retention Time | 3.4 minutes for [N-methyl-11C]this compound | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simpler, more rapid chromatographic technique that can be used for monitoring reaction progress and for the preliminary assessment of purity. dntb.gov.uawikipedia.org In the context of this compound and other bile acids, reverse-phase TLC has been used to determine properties like lipophilicity. researchgate.netjci.org
TLC operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). wikipedia.orgyoutube.com For this compound, this method can quickly indicate the presence of starting materials or byproducts in a synthesis reaction. dntb.gov.ua While not as quantitative as HPLC, TLC is a valuable tool for rapid qualitative analysis. wikipedia.org
Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of this compound and its metabolites. nih.govnih.govbmj.com It provides detailed information about the molecular weight and structure of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. bmj.comnih.gov In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net
For this compound, ESI-MS is often performed in negative ionization mode. The identity of [N-methyl-11C]this compound has been confirmed by observing its deprotonated molecule [M-H]- at a mass-to-charge ratio (m/z) of 478.4. nih.gov This technique is crucial for verifying the molecular weight of the synthesized compound, especially when dealing with isotopically labeled versions. ESI-MS can be coupled with liquid chromatography (LC-MS) to provide both separation and mass identification in a single analysis. au.dkmdpi.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Characterization
Tandem mass spectrometry, or MS/MS, is a powerful technique used for the structural elucidation of compounds and the identification of their metabolites. nih.govbmj.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. silantes.com This fragmentation pattern provides a structural fingerprint of the molecule.
MS/MS is particularly valuable in metabolomics studies to identify unknown metabolites by comparing their fragmentation patterns to those of known compounds in a database. nih.gov While specific MS/MS fragmentation data for this compound is not detailed in the provided context, the technique is generally applied to characterize the metabolites of bile acids. nih.gov For instance, in studies of drug-induced liver injury, LC-MS/MS is used to identify and quantify changes in bile acid profiles, including potential metabolites of administered compounds. mdpi.com This approach allows researchers to understand how this compound might be modified in a biological system. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the unambiguous identification of molecules. mdpi.comsciex.com Unlike nominal mass instruments, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. sciex.com
The high mass accuracy of HRMS, often in the range of a few parts per million (ppm), significantly increases the confidence in the identification of this compound and its metabolites. sciex.com This is particularly important in complex biological samples where numerous other compounds are present. mdpi.com Techniques like high-resolution tandem mass spectrometry (HR-MS/MS) combine the structural information from fragmentation with high mass accuracy, offering a powerful tool for metabolite annotation. lcms.cz While specific applications of HRMS to this compound are emerging, its use in the broader field of bile acid analysis highlights its importance for precise and reliable identification. mdpi.com
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Application | Key Information Provided | Source |
|---|---|---|---|
| ESI-MS | Molecular Weight Verification | m/z of the molecular ion (e.g., [M-H]-) | nih.gov |
| MS/MS | Structural Elucidation & Metabolite ID | Fragmentation patterns for structural fingerprinting | nih.govnih.gov |
| HRMS | Precise Identification | Highly accurate mass measurements for unambiguous formula determination | mdpi.comsciex.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound. core.ac.uknih.gov It provides atomic-level information on the molecule's three-dimensional structure, isomeric forms, and dynamic behavior in solution. nih.govmdpi.com
¹H and ¹³C NMR for Structural Integrity Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to verify the chemical structure and purity of synthesized this compound. thermofisher.comjmcs.org.mxnih.gov The chemical shift of each nucleus in the NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. core.ac.ukmdpi.com By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, researchers can confirm that the cholic acid steroid core has been successfully conjugated with the sarcosine moiety. jmcs.org.mxpreprints.org
A key structural feature of this compound revealed by NMR is the presence of geometric isomers. Due to restricted rotation around the amide bond, this compound exists as an almost equimolar mixture of cis and trans isomers in an aqueous solution. nih.govnih.gov This is in contrast to the endogenous bile acid conjugate cholylglycine, which adopts only the trans conformation. nih.gov ¹H-NMR spectroscopy can clearly distinguish between these two isomers, which exhibit distinct chemical shifts for the amide protons.
Key Research Findings:
¹H-NMR studies have identified specific chemical shifts that correspond to the cis and trans amide isomers of this compound.
The structural integrity and identity of this compound are routinely confirmed by comparing the observed ¹H and ¹³C NMR spectra with reference data. jmcs.org.mxnih.govmdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. core.ac.uknumberanalytics.com
Below is a data table of representative ¹H NMR chemical shifts used to identify the isomeric forms of this compound.
| Proton Signal | Isomer | Chemical Shift (δ) in ppm |
| Amide | trans | 3.65 |
| Amide | cis | 4.12 |
Table 1: Representative ¹H-NMR chemical shifts for the cis and trans isomers of this compound. Data sourced from reference .
NMR for Molecular Interaction and Dynamics Studies
NMR spectroscopy is also a powerful technique for investigating the dynamic properties of this compound and its interactions with biological molecules, such as transport proteins. numberanalytics.comphysiology.org The existence of cis and trans isomers is a dynamic process, and NMR can be used to study the kinetics of this interconversion. nih.gov
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms within the molecule, helping to define its three-dimensional conformation in solution. numberanalytics.com These studies are crucial for understanding how this compound interacts with the binding sites of transporters like the apical sodium-dependent bile acid transporter (ASBT) and the sodium-taurocholate cotransporting polypeptide (NTCP). By observing changes in the NMR spectrum of this compound upon the addition of a binding partner, researchers can map the interaction surfaces and gain insight into the molecular basis of its transport. numberanalytics.commdpi.com
Key Research Findings:
¹H-NMR relaxation studies have been employed to understand the dynamics and structure of bile salt micelles, which is relevant to the behavior of this compound. nih.gov
NMR studies have been fundamental in characterizing the conformational flexibility of bile acid derivatives, which influences their ability to bind to host molecules and transport proteins. mdpi.com
The interaction of this compound with bile acid transporters has been studied using in vitro models, where NMR can provide structural details of the binding event.
Radiometric Detection Techniques for Labeled this compound Tracers
Radiometric detection methods are highly sensitive techniques used to trace the biodistribution and metabolic fate of this compound in vivo. These methods involve labeling the molecule with a radioactive isotope and detecting the emitted radiation.
The most prominent radiolabeled version of this compound is [N-methyl-¹¹C]this compound, also abbreviated as ¹¹C-CSar. nih.govresearchgate.net In this tracer, the naturally occurring carbon atom in the N-methyl group of the sarcosine moiety is replaced with the positron-emitting isotope carbon-11 (B1219553) (¹¹C), which has a short half-life of 20.4 minutes. researchgate.net
The primary technique for detecting ¹¹C-CSar is Positron Emission Tomography (PET), often combined with Computed Tomography (PET/CT). nih.govclinicaltrials.gov After intravenous administration, the ¹¹C-CSar tracer circulates in the body and is taken up by the liver. The positrons emitted by the ¹¹C nucleus annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner. This allows for the non-invasive, real-time imaging and quantification of the tracer's concentration in various organs, particularly the liver and biliary system. nih.govnih.gov
Key Research Findings:
A robust method for the radiosynthesis of ¹¹C-CSar has been developed, yielding the tracer with high radiochemical purity (>99%). nih.govnih.gov
PET/CT studies in pigs and humans have shown that ¹¹C-CSar is rapidly taken up from the blood into the liver and subsequently excreted into the bile, mimicking the behavior of endogenous bile acids like cholyltaurine. nih.govnih.gov
Analysis of blood and bile samples via radio-HPLC following ¹¹C-CSar administration has shown no detectable radiolabeled metabolites, indicating that the tracer is not biotransformed in the liver or intestines. nih.govnih.gov This metabolic stability makes it an ideal tracer for studying hepatobiliary transport.
The technique allows for the quantitative assessment of hepatic excretory function, including the individual steps of bile acid transport from blood to bile, which is valuable for diagnosing cholestatic liver diseases. researchgate.netclinicaltrials.govscience.gov
Molecular Mechanisms and Biophysical Interactions of Cholylsarcosine
Cholylsarcosine Binding to Receptor Ligand-Binding Domains (e.g., FXR, TGR5 in research contexts)
The biological signaling functions of bile acids are largely mediated by the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor, Takeda G-protein receptor 5 (TGR5). nih.govcell-stress.com These receptors act as sensors that translate information about the circulating bile acid pool into metabolic responses. nih.gov
The affinity of bile acids for these receptors is structure-dependent. For human FXR, the most potent endogenous agonist is chenodeoxycholic acid (CDCA), with a reported EC₅₀ of approximately 10-50 µM. nih.govnih.gov The general order of potency for FXR activation is: CDCA > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA). nih.gov For TGR5, the most potent endogenous ligand is LCA (EC₅₀ ≈ 0.53 µM), followed by DCA, CDCA, and CA. nih.gov
Direct quantitative binding data for this compound with FXR and TGR5 ligand-binding domains is not extensively reported in the literature. However, functional studies demonstrate that this compound acts as an FXR agonist. In rat models, administration of this compound suppresses the expression and activity of cholesterol 7α-hydroxylase (C7αH), the rate-limiting enzyme in bile acid synthesis. nih.gov This down-regulation occurs at the level of gene transcription, a well-established consequence of FXR activation in the liver. nih.govnih.gov The suppressive effect of this compound on this enzyme was found to be comparable to that of the natural cholic acid conjugates, cholyltaurine and cholylglycine. nih.gov This indicates that this compound effectively activates the FXR signaling pathway within the hepatocyte to regulate bile acid homeostasis. nih.gov Further research has shown that oral administration of this compound can replicate the effects of a synthetic FXR agonist in certain experimental contexts, reinforcing its role as a functional ligand for this receptor. elsevier.es
Elucidation of this compound-Protein Interaction Sites and Affinities
This compound's journey through the enterohepatic circulation is facilitated by a series of specific binding interactions with transport and carrier proteins. While precise affinity constants (K_m or K_d) for this compound are not always available, its functional transport by these proteins has been clearly established.
Key protein interactions include:
Apical Sodium-Dependent Bile Acid Transporter (ASBT) : Also known as IBAT or SLC10A2, ASBT is the primary transporter responsible for the active reabsorption of conjugated bile acids from the terminal ileum. nih.govnih.govmedchemexpress.com this compound is a recognized substrate for ASBT, and its absorption is dependent on this transporter's function. eurofinsdiscovery.com The transporter operates as a symporter, using the sodium gradient to drive bile acid uptake. nih.gov
Ileal Bile Acid-Binding Protein (I-BABP) : After uptake into the enterocyte, this compound binds to I-BABP, a cytosolic protein that shuttles bile acids across the cell to the basolateral membrane. nih.govmdpi.com Beyond simple transport, I-BABP is known to be functionally associated with FXR. nih.gov Studies have shown that I-BABP can enhance FXR's transcriptional activity and that this interaction is stimulated by the presence of bile acids. nih.gov I-BABP also appears to facilitate the efficient uptake of conjugated bile acids via ASBT, with which it co-localizes near the plasma membrane. nih.gov
Other Transport Proteins : The enterohepatic circulation of this compound also involves the sodium taurocholate cotransporting polypeptide (NTCP or SLC10A1) for uptake from portal blood into hepatocytes and the Bile Salt Export Pump (BSEP or ABCB11) for active secretion into the biliary canaliculus. uzh.ch
Plasma Proteins : In circulation, radiolabeled this compound has been shown to have significant binding to plasma proteins (approximately 82%), a level comparable to natural cholyl conjugates. nih.gov
Membrane Interactions and Permeation Mechanisms of this compound
The primary mechanism for this compound permeation across the intestinal epithelium is active transport mediated by ASBT. eurofinsdiscovery.com However, like all bile acids, it possesses amphiphilic properties that allow it to interact with biological membranes. These interactions can modulate membrane fluidity and increase the permeability to other molecules. frontiersin.orgnih.gov
Key physicochemical properties influencing its membrane interactions include a pKa' of 3.7 and a critical micellization concentration (CMC) of 11 mmol/liter, which is similar to that of cholylglycine. nih.gov As a surfactant, this compound can be used as a permeation enhancer in drug delivery research. frontiersin.org Studies comparing its effect on the permeation of peptide drugs across Caco-2 cell monolayers found that its enhancing effect was less pronounced than that of the more hydrophobic bile acid CDCA. frontiersin.org This suggests a correlation between the hydrophobicity of the bile acid and its ability to perturb the cell membrane.
In perfusion studies of the rabbit colon, this compound did not induce water secretion or increase membrane permeability, in stark contrast to chenodeoxycholate. nih.gov This indicates that this compound has a significantly milder interaction with the colonic mucosal membrane, highlighting its favorable toxicological profile in this regard. nih.govfrontiersin.org
This compound Modulation of Protein Conformation and Function
The binding of a ligand, such as this compound, to a protein target is the initiating event that modulates the protein's function, typically through an induced conformational change. longdom.org This principle governs the interaction of this compound with its associated receptors and transport proteins.
Receptor Activation : When this compound binds to the ligand-binding domain of FXR, it induces a conformational shift in the receptor. nih.gov This new conformation facilitates the dissociation of co-repressors and the recruitment of co-activator proteins, such as SRC-1. frontiersin.org This activated protein complex then binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes, like C7αH, to regulate their transcription. nih.govfrontiersin.org Therefore, the binding of this compound directly modulates FXR's conformation to execute its function as a transcriptional regulator. nih.gov
Transport and Carrier Proteins : The function of intracellular carrier proteins like I-BABP is also dependent on conformational changes upon ligand binding. mdpi.commdpi.com Structural studies on I-BABP with other bile acids reveal significant rearrangements in the protein backbone upon ligand entry and binding. mdpi.com These changes are crucial for accommodating the ligand within the binding cavity and for the protein's ability to exhibit positive binding cooperativity. mdpi.commdpi.com It is through these conformational dynamics that I-BABP can effectively bind and transport bile acids and also engage in protein-protein interactions to modulate the activity of FXR. mdpi.comnih.gov Although a crystal structure of this compound specifically bound to a protein is not available, the functional data strongly implies it induces the necessary conformational shifts to facilitate its transport and signaling roles. nih.govnih.govrcsb.org
Compound Reference Table
Structure Activity Relationship Sar and Targeted Structural Modification Studies of Cholylsarcosine
Design and Synthesis of Cholylsarcosine Analogs and Derivatives
The foundation of SAR studies lies in the ability to synthesize specific analogs and derivatives. The conventional synthesis of this compound itself involves the conjugation of cholic acid with sarcosine (B1681465) (N-methylglycine) via an amide bond. This reaction typically utilizes carbodiimide-based coupling agents to activate the carboxylic acid group of cholic acid, which allows for nucleophilic attack by the amino group of sarcosine.
A key area of analog design has been the development of isotopically labeled tracers for non-invasive imaging. A notable example is [N-methyl-¹¹C]this compound, a positron emission tomography (PET) tracer designed to quantify hepatic excretory function. snmjournals.orgresearchgate.net Its synthesis is a multi-step process:
¹¹C-Methylation: Glycine (B1666218) is methylated using a ¹¹C-labeled methylating agent to produce [N-methyl-¹¹C]sarcosine. researchgate.netnih.gov
Esterification: The labeled sarcosine is converted to its methyl ester.
Conjugation: The [N-methyl-¹¹C]sarcosine methyl ester is conjugated with cholic acid. researchgate.net
Deprotection: The methyl ester is hydrolyzed to yield the final product, [N-methyl-¹¹C]this compound. snmjournals.org
This radiosynthesis yields a tracer with high radiochemical purity (>99%) that is suitable for in vivo studies. snmjournals.orgnih.govnih.gov The design of this analog leverages the known resistance of the this compound amide bond to metabolic cleavage, ensuring the tracer remains intact during its enterohepatic circulation. snmjournals.orgnih.gov This stability simplifies kinetic analysis and provides a clear picture of transporter function. snmjournals.org Other design strategies for bile acid derivatives include the synthesis of analogs with reversed amide bonds and the creation of triazole derivatives, such as [¹⁸F]LCATD (LithoCholic Acid Triazole Derivative), for alternative imaging approaches. dntb.gov.uaresearchgate.net
| Synthesis Method | Reactants | Key Steps/Agents | Product | Application |
| Conventional Synthesis | Cholic Acid, Sarcosine | Carbodiimide coupling agents (e.g., DCC, EDC) | This compound | Bile acid replacement studies |
| Radiosynthesis | Cholic Acid, Glycine, ¹¹C source | ¹¹C-methylation, Conjugation, Deprotection | [N-methyl-¹¹C]this compound | PET imaging of hepatic function |
Impact of this compound Structural Modifications on Biochemical Activity and Transporter Specificity
The primary structural modification that distinguishes this compound from its natural counterpart, cholylglycine, is the methylation of the amide nitrogen. This seemingly minor change has a profound impact: it renders the amide bond resistant to hydrolysis by bile salt hydrolases in the intestine. jci.org This resistance to deconjugation means that this compound undergoes enterohepatic circulation without metabolic transformation, a property confirmed in studies where no metabolites were detected in plasma or bile after administration of ¹¹C-cholylsarcosine. snmjournals.orgnih.govnih.gov
Despite this metabolic stability, this compound retains its affinity for the key transporters involved in bile acid circulation. It is transported from the blood into hepatocytes primarily by the Na⁺-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs). snmjournals.orgclinicaltrials.gov Its subsequent secretion from hepatocytes into the bile is mediated by the bile salt export pump (BSEP). snmjournals.orgclinicaltrials.gov The involvement of these pathways was demonstrated in studies where the administration of cholyltaurine, an endogenous bile acid, inhibited the transport of ¹¹C-cholylsarcosine, indicating competition for the same transporters. snmjournals.orgresearchgate.netnih.gov
Broader studies on bile acid derivatives provide further insight into how other structural modifications could affect the activity of a this compound scaffold. frontiersin.org
Hydroxyl Groups: Altering the number or orientation of hydroxyl groups on the steroid nucleus affects the molecule's hydrophobicity and critical micellar concentration (CMC). frontiersin.orgtandfonline.com
Keto Groups: Replacing hydroxyl groups with keto groups has been shown to reduce membrane toxicity while preserving absorption-enhancing activity in other bile acid derivatives. frontiersin.org
In essence, the N-methyl group of this compound provides metabolic stability without compromising its recognition by the transporters essential for its primary physiological role. The effects of this compound on suppressing hepatic cholesterol and bile acid synthesis are largely identical to those of the naturally occurring conjugates of cholic acid. nih.gov
| Transporter | Location | Function | Substrates |
| NTCP | Hepatocyte (Basolateral) | Uptake from blood | This compound, Cholyltaurine, Natural Bile Acids |
| OATP | Hepatocyte (Basolateral) | Uptake from blood | This compound, Natural Bile Acids |
| BSEP | Hepatocyte (Canalicular) | Export into bile | This compound, Cholyltaurine, Natural Bile Acids |
| ASBT | Ileal Enterocyte (Apical) | Reabsorption from intestine | Natural Bile Acids, this compound |
Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Scaffolds
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. nih.govdovepress.com A pharmacophore model for the this compound scaffold would highlight the key molecular recognition elements that govern its interaction with transporters and receptors. These features include:
A rigid, hydrophobic steroid nucleus.
Hydrogen bond donors and acceptors provided by the hydroxyl groups at the 3α, 7α, and 12α positions.
A negatively charged group (the carboxylate) at the end of the flexible side chain.
The specific spatial relationship between these features.
While specific pharmacophore models for this compound are not widely published, studies on related bile acids provide a template for how such principles are applied. For example, a structure-interaction analysis of glycocholate (GCA) with various pharmaceutical compounds revealed that hydrophobicity plays a major positive role in the interaction, whereas polar properties have a negative effect. researchgate.net This aligns with the amphiphilic nature of bile acids, where the hydrophobic face of the steroid ring and the hydrophilic face with its hydroxyl groups dictate interactions.
Ligand-based design for this compound derivatives would involve creating a library of virtual compounds with modifications to the steroid core or side chain and then screening them against a pharmacophore model to predict their activity. frontiersin.org This approach can prioritize the synthesis of compounds most likely to have desired properties, such as enhanced affinity for a specific transporter or reduced interaction with an off-target protein. nih.gov The combination of pharmacophore screening with molecular docking simulations can further refine the selection process by predicting the binding poses and affinities of potential new analogs within the transporter binding site. dovepress.com
| Pharmacophoric Feature | Molecular Component of this compound | Potential Role in Biological Interaction |
| Hydrophobic Core | Steroid A, B, C, D rings | Non-polar interactions within transporter binding pockets |
| Hydrogen Bond Donors | 3α, 7α, 12α hydroxyl groups | Specific hydrogen bonding with amino acid residues |
| Hydrogen Bond Acceptors | 3α, 7α, 12α hydroxyl groups, Amide carbonyl, Carboxylate | Specific hydrogen bonding with amino acid residues |
| Negative Ionizable Group | C-24 Carboxylic acid | Ionic interactions with positively charged residues |
Stereochemical Influences on this compound Biological Interactions
The stereochemistry of bile acids is fundamental to their biological function, and this compound is no exception. Its structure contains two key stereochemical aspects: the conformation of the steroid nucleus and the geometry of the side-chain amide bond.
A critical and unique stereochemical feature of this compound arises from the N-methylation of its side chain. Nuclear magnetic resonance studies have shown that this compound in an aqueous solution exists as an almost equimolar mixture of two geometric isomers: cis and trans around the amide bond. jci.org This is in stark contrast to its natural analog, cholylglycine, which is present entirely in the more stable trans conformation. jci.org The presence of the N-methyl group in sarcosine lowers the energy barrier for rotation around the C-N amide bond, allowing for the existence of both isomers at equilibrium. This conformational flexibility in the side chain could influence how this compound fits into the binding sites of transporters and enzymes.
The stereochemistry of the steroid nucleus itself is also paramount. Cholic acid, the steroid precursor of this compound, has a specific and rigid three-dimensional structure characterized by:
A cis-fused A/B ring junction, which gives the steroid a characteristic "bent" shape. researchgate.net
Three hydroxyl groups in the alpha (α) orientation (pointing "down" from the plane of the ring) at positions C-3, C-7, and C-12. frontiersin.org
Methyl groups at C-18 and C-19 in the beta (β) orientation (pointing "up"). researchgate.net
| Compound | Amide Bond Isomerism | Key Stereochemical Feature | Implication |
| This compound | Exists as a ~1:1 mixture of cis and trans isomers jci.org | N-methyl group on the sarcosine moiety | Increased conformational flexibility in the side chain. |
| Cholylglycine | Exists entirely in the trans form jci.org | Unsubstituted amide nitrogen | Conformationally restricted side chain. |
Computational Chemistry and in Silico Modeling of Cholylsarcosine
Molecular Dynamics (MD) Simulations of Cholylsarcosine in Biological Systems (e.g., membranes, protein complexes)
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method allows researchers to observe how this compound interacts with complex biological environments such as cell membranes and proteins. researchgate.netmdpi.com
While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided results, the principles of these simulations can be applied to understand its behavior. For instance, MD simulations have been instrumental in understanding how similar molecules, like bile salts, interact with and perturb lipid bilayers. frontiersin.org These simulations can reveal the location and orientation of the molecule within the membrane, as well as its specific interactions with lipids and water. frontiersin.org Such studies on other bile salts have shown how structural differences, like the number of hydroxyl groups or the nature of the conjugated amino acid, influence their partitioning into and translocation across the membrane. frontiersin.org
In the context of protein complexes, MD simulations can elucidate the binding mechanisms and stability of ligands. For example, simulations have been used to study the interaction of various bile acids with the ileal bile acid binding protein (iLBP), identifying key amino acid residues involved in anchoring the bile acid within the protein's binding pocket. researchgate.netnih.gov Similar approaches could be applied to this compound to understand its binding affinity and dynamics with its transport proteins. The use of combined MD and machine learning approaches is also emerging as a powerful tool to characterize the specifics of protein-ligand interactions. ibm.com
The insights gained from MD simulations are crucial for understanding the transport of this compound across cell membranes and its interaction with carrier proteins, which are key aspects of its physiological function.
Table 1: Potential Applications of MD Simulations for this compound
| Biological System | Potential Insights from MD Simulations |
| Cell Membranes | - Penetration depth and orientation of this compound within the lipid bilayer. - Influence on membrane properties such as fluidity and thickness. - Mechanism of passive diffusion across the membrane. |
| Protein Complexes (e.g., transporters) | - Identification of key amino acid residues involved in binding. - Determination of binding affinity and stability of the complex. - Conformational changes in the protein upon binding. |
Molecular Docking Studies of this compound with Candidate Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is widely used in drug discovery to screen for potential drugs by predicting how they might bind to a protein target. dovepress.com
In the case of this compound, molecular docking can be used to identify and characterize its interactions with biological targets such as transport proteins. For instance, studies on other bile acids have successfully used docking to understand their binding to receptors like the farnesoid X receptor (FXR) and to identify key interactions, such as hydrogen bonds with specific amino acid residues. researchgate.net Similarly, docking studies have been employed to investigate the binding of bile acids to the glucocorticoid receptor. biorxiv.org
Although no specific docking studies for this compound were found, the methodology is directly applicable. The process would involve:
Obtaining the three-dimensional structures of this compound and its potential protein targets (e.g., apical sodium-dependent bile acid transporter).
Using a docking program to predict the most likely binding poses of this compound within the protein's binding site.
Analyzing the predicted interactions to identify key residues and forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
The results of molecular docking can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding modes.
Table 3: Potential Biological Targets for this compound Docking Studies
| Target Protein | Rationale for Investigation |
| Apical sodium-dependent bile acid transporter (ASBT) | Primary transporter for the uptake of conjugated bile acids from the intestine. |
| Na+-taurocholate cotransporting polypeptide (NTCP) | Main transporter for the uptake of conjugated bile acids into hepatocytes. |
| Bile salt export pump (BSEP) | Mediates the excretion of bile salts from hepatocytes into the bile. ugent.be |
| Ileal bile acid-binding protein (I-BABP) | Involved in the intracellular transport of bile acids in ileal enterocytes. researchgate.net |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov
For this compound, QSAR studies could be particularly valuable for understanding how modifications to its structure affect its properties, such as its transport efficiency or its ability to act as a drug absorption enhancer. nih.gov A QSAR study would typically involve:
Synthesizing or computationally generating a series of this compound derivatives with variations in their chemical structure.
Experimentally measuring a specific biological activity for each derivative (e.g., transport rate across a cell monolayer).
Calculating a set of molecular descriptors for each derivative that quantify various aspects of their structure (e.g., size, shape, polarity, electronic properties).
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. nih.govfrontiersin.org
Such models can then be used to predict the activity of new, untested derivatives and to guide the design of new compounds with improved properties. qsartoolbox.org While no specific QSAR studies on this compound derivatives were identified, the methodology has been successfully applied to other bile acid derivatives and related compounds. conicet.gov.ar
Table 4: Key Concepts in Cheminformatics and QSAR Applicable to this compound
| Concept | Description | Relevance to this compound |
| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | Can be used to quantify the structural features of this compound and its derivatives. |
| Structure-Activity Relationship (SAR) | The relationship between a molecule's chemical structure and its biological activity. | Understanding how changes to the this compound molecule affect its function. |
| QSAR Model | A mathematical equation that relates molecular descriptors to biological activity. | Can predict the activity of new this compound derivatives and guide their design. |
| Virtual Screening | The use of computational methods to screen large libraries of compounds for potential biological activity. | Could be used to identify new this compound-based compounds with desired properties. |
Theoretical Prediction of this compound Transport and Interaction Properties
Theoretical models can be developed to predict the transport of this compound across biological membranes and its interactions with its environment. These models often integrate information from various computational methods, including MD simulations and quantum chemical calculations.
The transport of bile acids is a complex process involving both passive diffusion and active transport mediated by specific proteins. tandfonline.com Theoretical models can help to dissect these different contributions. For example, pharmacokinetic modeling combined with PET imaging using radiolabeled this compound ([11C]CSar) has been used to quantify the different steps of its hepatobiliary transport in humans. tandfonline.comresearchgate.net These studies have provided rate constants for the uptake of this compound into hepatocytes, its excretion into bile, and its backflow into the blood. researchgate.net
Furthermore, theoretical approaches can predict how this compound interacts with other molecules, such as drugs. Bile acids are known to form micelles that can solubilize poorly water-soluble drugs, and they can also interact with drugs through mechanisms like ion-pairing. nih.gov Computational models can help to predict these interactions and their impact on drug absorption and bioavailability. researchgate.net The development of machine learning models to predict quantum transport properties is also an emerging area that could be applied to molecules like this compound. arxiv.org
Applications of Cholylsarcosine in Advanced Research Models and Biochemical Probes Non Clinical
Cholylsarcosine as a Tracer in Positron Emission Tomography (PET/CT) for Liver Function and Bile Acid Transport Studies in Animal Models (e.g., pigs)
The radiolabeled analog of this compound, [N-methyl-¹¹C]this compound (¹¹C-cholylsarcosine or ¹¹C-CSar), has emerged as a significant tracer for in vivo quantification of hepatic excretory function using Positron Emission Tomography/Computed Tomography (PET/CT). nih.govnih.gov This non-invasive imaging technique allows for the detailed assessment of the individual steps involved in the transport of conjugated bile acids from the blood, through the hepatocytes, and into the bile. au.dk The pig has been established as a suitable animal model for these studies due to its anatomical and physiological similarities to humans. researchgate.net
In proof-of-concept studies using anesthetized pigs, intravenously administered ¹¹C-cholylsarcosine demonstrated rapid uptake from the blood into the liver, followed by excretion into the bile ducts. nih.govnih.govresearchgate.net The concentration of radioactivity was found to be over 90 times higher in the bile ducts compared to the liver tissue, highlighting the tracer's efficiency in tracking hepatobiliary transport. nih.govnih.govresearchgate.net Subsequent excretion into the duodenum and accumulation in the gallbladder were also observed, with the tracer eventually dispersing into the intestines. researchgate.net
A key finding from these animal studies is that ¹¹C-cholylsarcosine is transported by the same hepatic transporters as endogenous conjugated bile acids. nih.govnih.gov This was demonstrated in competitive inhibition experiments where the administration of cholyltaurine, an endogenous bile acid, inhibited the transport of ¹¹C-cholylsarcosine across the liver. nih.govnih.govresearchgate.net This indicates that ¹¹C-cholylsarcosine's handling by the liver accurately reflects the physiological processes of natural bile acid transport. nih.govnih.gov
Furthermore, studies in pigs have shown that ¹¹C-cholylsarcosine is not metabolized in the liver or intestines and undergoes enterohepatic circulation, reappearing in the liver and bile ducts after approximately 70 minutes. nih.govnih.govturkupetcentre.net The lack of metabolism simplifies the kinetic modeling of PET data, making it a robust tool for quantifying transport rates. snmjournals.org
The development of kinetic models based on dynamic PET data from pig studies allows for the calculation of specific rate constants for the transport of ¹¹C-cholylsarcosine between blood, hepatocytes, and bile ducts. snmjournals.org These quantitative measurements provide a deeper understanding of liver function and can be validated against invasive blood and bile sampling. snmjournals.org
Table 1: Key Findings from ¹¹C-Cholylsarcosine PET/CT Studies in Pig Models
| Parameter | Finding | Reference |
|---|---|---|
| Tracer Uptake | Rapid uptake from blood to liver. | nih.govnih.govresearchgate.net |
| Tracer Excretion | Efficient excretion from liver to bile ducts. | nih.govnih.govresearchgate.net |
| Concentration Ratio | Radioactivity in bile ducts >90 times higher than in liver tissue. | nih.govnih.govresearchgate.net |
| Transport Mechanism | Competitively inhibited by endogenous bile acid (cholyltaurine), indicating shared transporters. | nih.govnih.govresearchgate.net |
| Metabolism | No detectable metabolites in plasma or bile. | nih.govnih.gov |
| Enterohepatic Circulation | Tracer reappears in liver after approximately 70 minutes. | nih.govnih.govturkupetcentre.net |
| Quantitative Analysis | Kinetic models developed to quantify transport rates between compartments. | snmjournals.org |
Utilization of this compound in Cell-Free Systems and Reconstituted Biological Systems
Cell-free protein synthesis (CFPS) systems and reconstituted biological systems are powerful tools for studying fundamental biological processes in a controlled environment, devoid of cellular complexity. nih.govontosight.ai These systems, often reconstituted with purified components, allow researchers to investigate specific molecular interactions and functions. researchgate.net For instance, they are invaluable for exploring protein folding and aggregation. nih.gov
In the context of bile acid research, reconstituted systems can be employed to study the interactions between bile salts like this compound and biological membranes. The membranolytic activity of bile salts, which involves their partitioning into and solubilization of membranes, can be systematically investigated. mdpi.com In such systems, the formation of mixed micelles between this compound and lipids, such as phosphatidylcholine, can be examined. mdpi.com This is significant because the formation of these mixed micelles can lower the monomeric activity of the bile salt, which in turn influences its interaction with cell membranes. mdpi.com These reconstituted systems provide a platform to dissect the molecular mechanisms underlying bile acid transport and their effects on membrane integrity.
This compound in Ex Vivo Organ Perfusion Studies and Tissue Models (Non-Human)
Ex vivo organ perfusion is a technique that allows organs to be maintained in a viable and functional state outside the body, providing a platform for a wide range of research applications. nih.govfrontiersin.orgfrontierspartnerships.org This methodology is particularly valuable for studying organ physiology, drug metabolism, and the effects of various therapeutic interventions in a controlled setting that closely mimics in vivo conditions. frontierspartnerships.orgtno-pharma.commdpi.com The use of large animal models, such as pigs, in ex vivo liver perfusion studies is common due to their anatomical and physiological relevance to humans. mdpi.comnih.govtno-pharma.com
In the context of this compound, ex vivo perfused porcine liver models can be utilized to investigate hepatic clearance and biliary excretion. tno-pharma.com These systems allow for the direct measurement of the compound's transport from the perfusate (acting as blood) into the bile, which is collected via a cannulated bile duct. tno-pharma.com This provides a detailed understanding of the hepatobiliary transport of this compound and can be used to study potential drug-drug interactions. For example, the co-administration of an inhibitor of hepatic uptake and biliary excretion transporters can demonstrate a decrease in the biliary excretion of the compound, providing insights into the specific transporters involved. tno-pharma.com
These ex vivo models offer several advantages for studying compounds like this compound. They allow for the investigation of complex physiological processes, such as enterohepatic circulation, in an isolated system. tno-pharma.com Furthermore, they serve as a bridge between simple in vitro assays and complex in vivo studies, allowing for the detailed examination of organ-specific metabolism and transport without the confounding variables of a whole organism. nih.gov The data generated from these studies can be used to refine pharmacokinetic and pharmacodynamic models. tno-pharma.com
Table 2: Applications of this compound in Ex Vivo Liver Perfusion Models
| Application | Description | Reference |
|---|---|---|
| Hepatic Clearance Studies | Quantifying the rate at which this compound is removed from the perfusate by the liver. | tno-pharma.com |
| Biliary Excretion Analysis | Directly measuring the amount of this compound excreted into the bile over time. | tno-pharma.com |
| Drug-Drug Interaction Assessment | Investigating the effect of other drugs on the hepatic transport of this compound. | tno-pharma.com |
| Transporter Function Studies | Identifying the specific transporters involved in the uptake and efflux of this compound in the liver. | tno-pharma.com |
Development of this compound-Based Tools for Proteomics and Metabolomics Research
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. creative-proteomics.comdanaher.com These "omics" fields utilize advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, to identify and quantify a vast number of molecules, providing a comprehensive snapshot of cellular processes. uib.nonih.govmdpi.com The data generated from these studies can be used to identify biomarkers for diseases, understand disease mechanisms, and develop new therapeutic strategies. nih.govnih.govmdpi.com
While direct evidence for the development of this compound-based tools specifically for proteomics and metabolomics research is not extensively documented in the provided search results, the principles of these fields suggest potential applications. For instance, a labeled version of this compound could potentially be used as a chemical probe in metabolomics studies to trace the metabolic pathways of bile acids. By tracking the fate of the labeled this compound, researchers could identify and quantify its metabolic products and understand how these pathways are altered in different physiological or pathological states.
In proteomics, this compound could be modified to create affinity-based probes to identify and isolate proteins that interact with bile acids, such as transporters and receptors. This would involve attaching a reactive group or a tag to the this compound molecule that can be used to capture its binding partners. The isolated proteins could then be identified using mass spectrometry, providing valuable information about the cellular machinery involved in bile acid signaling and transport. The development of such tools would be a significant advancement in understanding the complex roles of bile acids in health and disease.
Future Directions and Emerging Research Frontiers for Cholylsarcosine
Integration of Multi-Omics Data in Cholylsarcosine Mechanistic Research
To fully decipher the intricate mechanisms of this compound, researchers are moving towards the integration of multi-omics data. nih.gov This holistic approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive map of the molecular pathways influenced by this compound. nih.govfrontlinegenomics.com By analyzing these diverse datasets in unison, scientists can uncover the complex interplay between genetic factors, gene expression, protein function, and metabolic changes that are orchestrated by this bile acid. nih.govmixomics.org
This integrated strategy can reveal novel signaling networks and regulatory loops. For example, a multi-omics study could simultaneously assess how this compound alters the gut microbiome (metagenomics), and how these microbial shifts subsequently impact host gene (transcriptomics) and protein (proteomics) expression in tissues like the liver. frontiersin.orgresearchgate.net Such approaches have already been employed in fields like inflammatory bowel disease to identify novel biomarkers and patient subgroups. nih.gov The use of multi-omics is crucial for moving from a single-level to a systems-level understanding of this compound's function. nih.gov
Table 1: Illustrative Multi-Omics Data Integration in this compound Research
| Omics Layer | Potential Data Generated | Research Question Addressed |
|---|---|---|
| Genomics | Identification of genetic variants in bile acid transporters and metabolic enzymes. | How do genetic differences influence individual responses to this compound? |
| Transcriptomics | Quantification of messenger RNA (mRNA) to identify genes regulated by this compound. | Which cellular signaling pathways are transcriptionally activated or repressed by this compound? |
| Proteomics | Analysis of protein expression and post-translational modifications following this compound exposure. | How does this compound modulate the cellular proteome to exert its effects? |
| Metabolomics | Measurement of global changes in metabolite levels in response to this compound. | What are the downstream metabolic consequences of this compound signaling? |
| Metagenomics | Characterization of gut microbiota composition and functional capacity. | How does this compound interact with and shape the gut microbial ecosystem? |
Advanced Imaging Techniques for Tracking this compound in Biological Systems (Non-Human)
Visualizing the journey of this compound through biological systems is critical to understanding its distribution and site-specific actions. Advanced imaging modalities are set to revolutionize this area. Techniques like Positron Emission Tomography (PET) offer a powerful means to track isotopically labeled molecules in vivo. nih.gov
Specifically, this compound has been successfully labeled with carbon-11 (B1219553) ([¹¹C]this compound) for use as a PET tracer. nih.govnih.gov Studies in animal models, such as pigs, have demonstrated that [¹¹C]this compound PET can be used to visualize and quantify the transport of bile acids from the blood into the liver and subsequent excretion into the bile. nih.govnih.gov This technique allows for the non-invasive, real-time assessment of hepatobiliary function and has been shown to have physiological properties comparable to major endogenous conjugated bile acids. researchgate.netresearchgate.net The development of such tracers is crucial for studying both normal physiology and the impact of liver diseases. researchgate.netresearchgate.net Beyond PET, other imaging methods like matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) are emerging to map the spatial distribution of various bile acids, including potentially this compound, directly within tissue sections, offering high spatial resolution. nih.govacs.org
Novel Synthetic Strategies for this compound and its Complex Analogs
The ability to synthesize this compound and a diverse array of its analogs is fundamental to advancing research. While the conventional synthesis involves conjugating cholic acid with sarcosine (B1681465) (N-methylglycine), there is a continuous effort to develop more efficient and scalable methods. nih.gov Future strategies will likely incorporate enzymatic and chemoenzymatic approaches to improve yield and stereoselectivity.
Furthermore, the creation of complex analogs is a key frontier. By modifying the steroid core or the conjugated amino acid, chemists can generate novel molecules with tailored properties. mdpi.com For instance, fluorescently tagged bile acid derivatives have been created to study transport in liver cells and for in vitro drug interaction studies. explorationpub.com The synthesis of analogs with altered hydrophobicity or receptor binding affinity will be invaluable for dissecting structure-activity relationships and developing probes for specific biological questions. mdpi.comfrontiersin.org These novel compounds could be designed for enhanced stability, targeted delivery, or to act as specific inhibitors or activators of bile acid signaling pathways.
Exploring this compound in Uncharted Biological Contexts and Model Systems
While this compound research has traditionally centered on hepatobiliary and metabolic functions, its influence may extend to other systems. Future explorations are poised to investigate its role in neurobiology and immunology. wikipedia.orgfrontiersin.org Emerging evidence suggests that bile acids can act as signaling molecules in the central nervous system and may modulate neuroinflammation, opening up questions about this compound's potential involvement in neurological disorders. researchgate.netmdpi.com
The use of innovative model systems will be crucial for these investigations. Three-dimensional organoids, or "mini-organs" grown in vitro, provide a more physiologically relevant environment than standard cell cultures for studying the effects of this compound on tissues like the intestine or liver. dntb.gov.ua Animal models, including those with genetic modifications to bile acid transporters or receptors, will remain essential for understanding the compound's in vivo functions. The application of this compound research to new models, such as those for neurodegenerative or inflammatory diseases, will likely uncover previously unknown biological roles.
Methodological Advancements in this compound Analysis and Characterization
The precise and sensitive measurement of this compound in complex biological samples is foundational to research progress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for bile acid quantification due to its high sensitivity and specificity. mdpi.comnih.gov Ongoing advancements aim to enhance these methods by improving the chromatographic separation of closely related bile acid isomers, which remains a significant analytical challenge. d-nb.info
Newer techniques are also emerging. For example, electron-activated dissociation (EAD), a fragmentation method used in mass spectrometry, can provide more detailed structural information to help differentiate bile acid isomers that are indistinguishable by conventional methods. sciex.com Ambient ionization techniques like desorption electrospray ionization (DESI) enable the direct analysis of this compound from tissue surfaces, providing spatial context to its measurement. nih.gov Furthermore, improvements in sample preparation and the development of high-throughput methods are critical for analyzing large sets of samples efficiently. d-nb.info These analytical advancements will permit a more detailed and accurate picture of this compound's dynamics in biological systems.
Table 2: Emerging Analytical Techniques for this compound Research
| Analytical Technique | Principle | Potential Application in this compound Research |
|---|---|---|
| Positron Emission Tomography (PET) | A non-invasive imaging technique that detects radiation from a positron-emitting radiotracer. nih.gov | In vivo tracking of isotopically labeled this compound ([¹¹C]this compound) to quantify hepatobiliary transport and biodistribution in non-human models. nih.govresearchgate.net |
| Mass Spectrometry Imaging (e.g., MALDI, DESI) | A technique that maps the spatial distribution of molecules in tissue sections by their mass-to-charge ratio. nih.gov | Visualizing the precise location of this compound within different regions and cell types of tissues like the liver and intestine. nih.govacs.org |
| Advanced LC-MS/MS with Novel Fragmentation (e.g., EAD) | Liquid chromatography coupled with mass spectrometry using advanced fragmentation techniques for detailed structural elucidation. sciex.com | Differentiating this compound from its isomers and providing unambiguous structural confirmation in complex biological mixtures. sciex.com |
| Organoid Culture Systems | Three-dimensional cell cultures that mimic the structure and function of an organ. dntb.gov.ua | Studying the direct effects and transport of this compound in a physiologically relevant, human-derived tissue context (e.g., liver or intestinal organoids). |
Conclusion: Synthesizing Cholylsarcosine Research Insights and Future Outlook
Summary of Major Academic Contributions in Cholylsarcosine Research
This compound, a synthetic conjugated bile acid analog, has been the subject of significant academic research, primarily focusing on its unique metabolic stability and its potential applications in diagnostics and therapeutics. A major contribution of early research was the characterization of this compound as being resistant to the deconjugation and dehydroxylation processes typically carried out by intestinal bacteria. researchgate.netnih.gov This inherent stability makes it a reliable compound for studying the enterohepatic circulation of bile acids without the confounding variables of metabolic breakdown.
One of the most significant areas of investigation has been its use as a bile acid replacement therapy. Studies have demonstrated its efficacy in improving fat absorption and nutritional status in patients with short bowel syndrome (SBS), a condition characterized by severe malabsorption due to a lack of functional small intestine. researchgate.netelsevier.esresearchgate.net Research showed that this compound could increase fat absorption significantly in these patients. researchgate.net In some cases, it was found to be efficacious for enhancing fat absorption and nutritional status in short bowel syndrome patients who have a remaining colon. researchgate.net
A pivotal advancement in the application of this compound has been the development of its radiolabeled form, [N-methyl-¹¹C]this compound ([¹¹C]CSar), as a tracer for Positron Emission Tomography (PET) imaging. nih.govresearchgate.netresearchgate.net This non-invasive technique allows for the real-time visualization and quantification of hepatic excretory function. nih.govresearchgate.net Academic studies have successfully used [¹¹C]CSar PET/CT to trace the transport of bile acids from the blood, through the liver, and into the bile, providing valuable insights into both normal physiology and the pathophysiology of cholestatic liver diseases. nih.govresearchgate.netau.dk Research has confirmed that [¹¹C]CSar is handled by the liver in a manner comparable to endogenous bile acids, as its transport is inhibited by cholyltaurine, indicating they share common transport proteins. nih.govresearchgate.net
Furthermore, this compound has been explored as a potential absorption enhancer for certain drugs. Its favorable toxicological profile makes it a candidate for improving the intestinal permeation of peptide drugs like octreotide (B344500) and desmopressin. frontiersin.org Human metabolic studies have established that this compound is not biotransformed and is rapidly cleared from the enterohepatic circulation, confirming its stability and safety for potential clinical applications. researchgate.netnih.gov
Key Research Contributions of this compound
| Research Area | Key Finding | Primary Application |
|---|---|---|
| Metabolic Stability | Resistant to bacterial deconjugation and dehydroxylation. researchgate.netnih.gov | Stable tracer for studying bile acid circulation. |
| Bile Acid Replacement | Improves fat absorption in Short Bowel Syndrome (SBS). researchgate.netresearchgate.net | Therapeutic for malabsorption disorders. |
| PET Imaging | [¹¹C]CSar allows for non-invasive imaging of hepatic bile acid transport. nih.govresearchgate.net | Diagnostic tool for cholestatic liver diseases. researchgate.net |
| Drug Delivery | Acts as an absorption enhancer for peptide drugs. frontiersin.org | Improving bioavailability of certain medications. |
Remaining Challenges and Future Outlook in this compound Studies
Despite the promising research findings, several challenges hinder the widespread clinical translation of this compound. While [¹¹C]CSar PET imaging provides detailed insights into liver function, its use is currently limited to specialized research settings due to the requirement of a PET scanner and the complexities of interpreting the data without knowledge of the total bile acid pool size. scientificarchives.com
In the therapeutic arena, the development of this compound for bile acid replacement therapy has faced significant hurdles. A major challenge is the lack of patent protection, which has resulted in limited interest from pharmaceutical companies to invest in its large-scale production and clinical trials. elsevier.es Furthermore, a practical issue identified in studies is that this compound can cause gastric irritation. dntb.gov.ua This necessitates the development of advanced formulations, such as enteric-coated microgranules, to bypass the stomach and ensure its release in the duodenum where it is most needed for fat absorption. dntb.gov.ua
The future outlook for this compound research remains positive, with several avenues for further investigation. There is a clear need for long-term studies to definitively establish the safety and efficacy of this compound for managing bile acid deficiency states in humans. researchgate.netnih.gov The potential of this compound as an absorption enhancer for a broader range of peptide drugs is another area ripe for exploration. frontiersin.org
As the demand for non-invasive biomarkers for immune-mediated and chronic liver diseases grows, nordicbioscience.com refining this compound-based imaging techniques could play a crucial role. Future research should focus on standardizing [¹¹C]CSar PET imaging protocols and developing cost-effective production methods to make this diagnostic tool more accessible. Overcoming the existing commercial and formulation challenges will be key to unlocking the full clinical potential of this unique synthetic bile acid.
Challenges and Future Directions in this compound Research
| Area | Challenge | Future Outlook / Research Direction |
|---|---|---|
| Clinical Diagnostics | Limited clinical use of [¹¹C]CSar PET due to cost and complexity. scientificarchives.com | Standardize imaging protocols and improve cost-effectiveness. |
| Pharmaceutical Development | Lack of patent protection and industry interest. elsevier.es | Explore new therapeutic indications or partnerships to incentivize development. |
| Drug Formulation | Potential for gastric irritation. dntb.gov.ua | Develop and optimize enteric-coated formulations. dntb.gov.ua |
| Therapeutic Application | Need for more long-term clinical data. researchgate.netnih.gov | Conduct long-term trials for bile acid deficiency states. |
| Drug Delivery | Limited studies on the range of applicable drugs. | Investigate its potential to enhance the absorption of other peptide drugs. frontiersin.org |
Q & A
Q. What are the primary methodologies for synthesizing and characterizing cholylsarcosine in preclinical studies?
this compound synthesis typically involves conjugating cholic acid with sarcosine via carbodiimide-mediated coupling. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . Mass spectrometry (MS) is critical for verifying molecular weight, particularly for isotopic labeling (e.g., [¹¹C]-cholylsarcosine in PET imaging studies) .
Q. How does this compound interact with bile acid transporters, and what experimental models are optimal for studying this?
this compound is a synthetic bile acid analog that competes with endogenous bile acids for uptake via the sodium-taurocholate cotransporting polypeptide (NTCP) and apical sodium-dependent bile acid transporter (ASBT). In vitro models include transfected HEK293 cells expressing NTCP/ASBT, while in vivo studies use bile duct-cannulated rodents or pigs to assess hepatic excretion kinetics . Isotope-labeled analogs (e.g., ¹¹C-cholylsarcosine) enable real-time tracking via PET/CT imaging .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma, bile, or tissue homogenates. Sample preparation requires solid-phase extraction (SPE) to isolate the compound from complex matrices. Validation parameters (e.g., linearity, recovery, limit of detection) must adhere to FDA/EMA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic properties across studies?
Discrepancies in half-life or bioavailability often stem from interspecies differences (e.g., pigs vs. rodents) or variations in experimental design (e.g., bile duct cannulation vs. non-invasive imaging). Systematic reviews should critically appraise methodologies, such as sampling timepoints, dose normalization, and analytical techniques. Meta-analyses using fixed/random-effects models can quantify heterogeneity .
Q. What are the challenges in designing PET/CT studies with [¹¹C]-cholylsarcosine, and how can they be mitigated?
Key challenges include the short half-life of ¹¹C (20.4 minutes), requiring on-site radiosynthesis and rapid pharmacokinetic imaging. Dynamic PET scans over 60–90 minutes post-injection are essential to capture hepatic uptake and biliary excretion. Data analysis should use compartmental modeling (e.g., two-tissue model) to estimate rate constants, validated against bile sampling in animal models .
Q. How does this compound’s stability under physiological conditions impact its utility as a research tool?
this compound is resistant to bacterial deconjugation in the gut due to its non-amidated structure, making it ideal for studying enterohepatic recirculation without microbial interference. However, its stability in serum (pH 7.4) must be confirmed via incubation assays followed by LC-MS/MS, as premature degradation could confound pharmacokinetic data .
Q. What strategies optimize this compound’s use in mechanistic studies of cholestatic liver disease?
this compound’s lack of hepatotoxicity at physiological concentrations allows its use to probe bile acid transport dysfunction in cholestasis. Experimental designs should include bile flow measurements (via cannulation) and transporter expression profiling (e.g., qPCR/Western blot for NTCP, BSEP). Co-administration with inhibitors (e.g., cyclosporine for NTCP blockade) can isolate transport mechanisms .
Methodological Guidance
- For synthesis/characterization: Adhere to ICH Q2(R1) guidelines for analytical validation, including specificity, accuracy, and precision .
- For imaging studies: Use ANOVA with post-hoc tests to compare PET-derived hepatic excretion rates across experimental groups, ensuring sample sizes are justified by power analysis .
- For conflicting data: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
